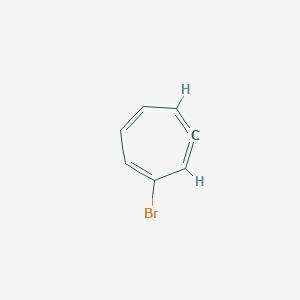

4-Bromocyclohepta-1,2,4,6-tetraene

Description

Structure

3D Structure

Properties

CAS No. |

827598-93-6 |

|---|---|

Molecular Formula |

C7H5Br |

Molecular Weight |

169.02 g/mol |

InChI |

InChI=1S/C7H5Br/c8-7-5-3-1-2-4-6-7/h1-3,5-6H |

InChI Key |

HBQMKNOOEMDOOS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C=C1)Br |

Origin of Product |

United States |

Theoretical and Computational Investigations of 4 Bromocyclohepta 1,2,4,6 Tetraene and Analogous Strained Systems

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of chemical bonds in strained molecules like 4-Bromocyclohepta-1,2,4,6-tetraene are fundamental to understanding their properties. Computational chemistry offers powerful tools to probe these aspects in detail.

Density Functional Theory (DFT) and Post-Hartree-Fock Calculations on Orbital Interactions

Density Functional Theory (DFT) and post-Hartree-Fock methods are cornerstone computational techniques for investigating the electronic structure of molecules. researchgate.netyoutube.comyoutube.com DFT methods, such as B3LYP, are widely used to optimize molecular geometries and predict various properties, including vibrational spectra. researchgate.netrsc.org For instance, DFT calculations have been successfully employed to determine the structural isomers of complex organometallic compounds and to analyze the influence of substituents on their electronic and energetic properties. researchgate.netrsc.org

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster (CCSD), provide a more accurate treatment of electron correlation, which is the difference between the exact energy and the Hartree-Fock energy. researchgate.netyoutube.com These methods are crucial for obtaining reliable energies and understanding the subtle electronic interactions in strained systems. researchgate.net The accuracy of these calculations is also dependent on the choice of the basis set, which describes the atomic orbitals. Larger basis sets, such as those of the double-zeta or triple-zeta quality (e.g., 6-311++G(d,p)), generally provide more accurate results. youtube.com

| Method | Description | Common Applications |

|---|---|---|

| Density Functional Theory (DFT) | A method of quantum mechanics used in physics and chemistry to investigate the electronic structure of many-body systems. | Geometry optimization, calculation of vibrational frequencies, and prediction of electronic properties. researchgate.netrsc.org |

| Post-Hartree-Fock Methods (e.g., MP2, CCSD) | A set of methods developed to improve upon the Hartree-Fock method by explicitly including electron correlation. researchgate.netyoutube.com | High-accuracy energy calculations, investigation of reaction mechanisms, and study of non-covalent interactions. researchgate.net |

Frontier Molecular Orbital (FMO) Theory Applied to Strained Cyclic Tetraenes

Frontier Molecular Orbital (FMO) theory is a powerful model for understanding and predicting chemical reactivity. fiveable.menumberanalytics.comnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and symmetry of these frontier orbitals are key determinants of reaction pathways, particularly in pericyclic reactions like cycloadditions and electrocyclic reactions. wikipedia.orgslideshare.net

In the context of strained cyclic tetraenes, FMO theory helps to rationalize their reactivity. The HOMO-LUMO gap can provide insights into the kinetic stability of the molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity. The spatial distribution of the HOMO and LUMO can predict the sites of electrophilic and nucleophilic attack. For instance, in cycloaddition reactions, the interaction between the HOMO of one reactant and the LUMO of the other is crucial for bond formation. fiveable.me

Assessment of Electron Delocalization and Conjugation in Brominated Cyclic Polyenes

Electron delocalization, the distribution of electron density over several atoms in a molecule, is a key factor in determining the stability and properties of conjugated systems. libretexts.orgresearchgate.net In brominated cyclic polyenes, the extent of π-electron delocalization can be influenced by both the cyclic structure and the presence of the bromine substituent.

Computational methods can quantify electron delocalization through various indices. For example, the analysis of bond lengths can indicate the degree of bond equalization, a hallmark of delocalization. Theoretical studies on per-substituted naphthalenes have shown that even significant deviations from planarity only lead to relatively small changes in the cyclic π-electron delocalization. rsc.org The effect of a bromine substituent on conjugation can be complex. While it can participate in conjugation through its lone pairs, steric effects can also play a role, potentially disrupting the planarity required for optimal p-orbital overlap. rsc.org

Energetics, Stability, and Reaction Barriers

The stability of a molecule is intrinsically linked to its energy. For cyclic polyenes, the concept of aromaticity provides a framework for understanding their exceptional stability or instability.

Computational Modeling of Isomerization and Rearrangement Pathways of C7H5Br Systems

The C7H5Br potential energy surface is expected to be complex, featuring numerous isomers and intricate rearrangement pathways. Computational modeling is an indispensable tool for mapping these surfaces and identifying the transition states that connect different isomers. For this compound, potential isomerization pathways could include electrocyclic ring closures, sigmatropic shifts, and carbene-mediated rearrangements.

For instance, a related system, 7-azahepta-1,2,4,6-tetraene, has been studied computationally, revealing a potential surface for electrocyclic ring closure. nih.gov Similar pathways could be envisioned for the carbocyclic analogue, where the cumulenic system undergoes cyclization. The presence of the bromine atom could influence the regioselectivity and the energy barriers of these rearrangements.

A hypothetical energy profile for the isomerization of a generic C7H5Br isomer is presented below to illustrate the kind of information that can be obtained from such computational studies.

| Isomer / Transition State | Relative Energy (kcal/mol) |

| This compound | 0.0 (Reference) |

| Transition State 1 (e.g., for ring closure) | +25.0 |

| Bicyclic Isomer A | -10.0 |

| Transition State 2 (e.g., for rearrangement) | +35.0 |

| Isomer B (e.g., a substituted benzene) | -20.0 |

This table contains hypothetical data to demonstrate the output of computational modeling of isomerization pathways. Actual values for C7H5Br systems would require specific quantum chemical calculations.

Influence of Bromine Substitution on Thermodynamic and Kinetic Stability Profiles

Kinetically, the bromine atom can affect reaction rates in several ways. Its inductive electron-withdrawing effect can alter the electron density at different positions in the ring, influencing the susceptibility to nucleophilic or electrophilic attack. Furthermore, the C-Br bond can be a site for radical reactions or can be cleaved to form a carbocation, opening up additional reaction channels.

In the context of this compound, the bromine substituent would likely influence the barriers to isomerization and the relative energies of different isomers on the C7H5Br potential energy surface. For example, halogen substitution has been shown to play a vital role in stabilizing the LUMO in other organic molecules, which can enhance reactivity. nih.gov

| Property | Unsubstituted Cyclohepta-1,2,4,6-tetraene (Hypothetical) | This compound (Hypothetical) |

| Relative Thermodynamic Stability | Reference | Slightly more stable due to C-Br bond |

| Kinetic Barrier to a Model Reaction | X kcal/mol | X ± Δ (influenced by inductive and steric effects) |

This table provides a qualitative comparison based on general principles of substituent effects. Quantitative data would necessitate specific computational studies.

Advanced Computational Methodologies for Reactive Species

The accurate theoretical description of reactive species like this compound, which may possess significant strain and potential for complex electronic structures, requires the use of advanced computational methods.

Ab Initio Molecular Dynamics Simulations for Dynamic Pathways

Ab initio molecular dynamics (AIMD) simulations provide a powerful tool for exploring the dynamic behavior of molecules and reaction pathways at finite temperatures. researchgate.net By calculating the forces on the atoms "on-the-fly" from electronic structure calculations, AIMD can capture the evolution of a system over time, including conformational changes, isomerization events, and even dissociation.

For this compound, an AIMD simulation could provide insights into its conformational flexibility, the lifetime of the strained allene (B1206475) structure, and the initial steps of its thermal decomposition or rearrangement. Such simulations are particularly valuable for identifying unexpected reaction pathways that might be missed in static calculations of a potential energy surface. Studies on halogenated organic molecules at interfaces have demonstrated the utility of AIMD in understanding their dynamic behavior. researchgate.net

Multireference Methods for Understanding Diradical Character and Excited States

For molecules with stretched bonds, low-lying excited states, or significant non-dynamical correlation, single-reference methods like standard Density Functional Theory (DFT) can be inadequate. In such cases, multireference methods, such as the Complete Active Space Self-Consistent Field (CASSCF) method and its extensions, are necessary to provide a qualitatively correct description of the electronic structure.

Strained allenes and cumulenes can exhibit significant diradical character, meaning that the ground state is not well-described by a single electronic configuration. Multireference calculations are essential for accurately determining the extent of this diradical character and for calculating the energies of excited states. For instance, a CASSCF study on 7-azahepta-1,2,4,6-tetraene was crucial for understanding its electrocyclic ring closure. nih.gov Similarly, for this compound, multireference methods would be necessary to accurately model its electronic structure, particularly if it has a low-lying triplet state or if bond-breaking/forming processes are being investigated.

Synthetic Strategies and Precursor Chemistry for the Generation of 4 Bromocyclohepta 1,2,4,6 Tetraene

General Methodologies for the Generation of Strained Cyclic Allenes

The synthesis of strained cyclic allenes, such as 4-bromocyclohepta-1,2,4,6-tetraene, relies on creating a highly energetic intermediate that readily rearranges to the allene (B1206475) structure. Several general methods have been established for this purpose.

Carbene-Allene Rearrangements from Diazo Compounds or Tosylhydrazone Salts

A powerful method for generating cyclic allenes involves the rearrangement of a cyclic carbene. This carbene is typically formed in situ from the decomposition of a diazo compound or the salt of a tosylhydrazone (a modification of the Shapiro reaction). For the seven-membered ring system, a plausible precursor would be the tosylhydrazone of a corresponding bromo-cycloheptatrienone. Treatment of this tosylhydrazone with a strong base (e.g., an organolithium reagent) would generate a vinyldiazo species, which then loses nitrogen gas to form the carbene. This carbene can subsequently undergo a ring contraction/rearrangement to yield the cyclic allene. The high strain of the resulting allene is a significant driving force for its formation.

Ring-Opening Reactions of Dihalocyclopropanes (Doering-LaFlamme Synthesis)

The Doering-LaFlamme allene synthesis is a classic and reliable two-step method for preparing allenes from alkenes. wikipedia.org This process involves the insertion of a single carbon atom into a double bond. wikipedia.org

The first step is the addition of a dihalocarbene, typically dibromocarbene (:CBr₂), to a double bond within a suitable precursor. For the synthesis of this compound, a potential starting material would be a brominated cycloheptatriene (B165957). The reaction of this precursor with dibromocarbene (generated from bromoform (B151600) and a strong base) would yield a dibromocyclopropane fused to the seven-membered ring.

In the second step, this dihalocyclopropane intermediate is treated with a reducing metal (like sodium or magnesium) or, more commonly, an organolithium reagent (like methyllithium (B1224462) or butyllithium). wikipedia.org This treatment leads to a metal-halogen exchange, forming a lithiated halocyclopropane. This species is unstable and undergoes a-elimination of lithium bromide, generating a cyclopropylidene carbene which spontaneously rearranges in an electrocyclic ring-opening to furnish the target allene. wikipedia.org Computational studies suggest this rearrangement is a concerted process. wikipedia.org

Elimination Reactions from Halogenated or Triflates Precursors

Elimination reactions provide another direct route to cyclic allenes. umkc.edulibretexts.org This approach requires a precursor with a good leaving group (such as a halide or a triflate) on a vinylic carbon. The elimination of this leaving group along with a vicinal proton, typically induced by a strong, non-nucleophilic base, forms the allenic double bond.

For the target molecule, a conceivable precursor would be a 1,x-dibromocycloheptatriene or a bromo-cycloheptatrienyl triflate. The key is to have the leaving group positioned on one of the double bonds of the cycloheptatriene ring system. The use of a bulky base like potassium tert-butoxide is common in these reactions to favor elimination over substitution. libretexts.org The stereochemistry of the elimination is crucial; an anti-periplanar arrangement of the hydrogen and the leaving group is generally required for an E2 mechanism, which can have significant conformational implications in cyclic systems. khanacademy.org

| Method | General Precursor Type | Key Reagents | Intermediate | Reference |

| Carbene-Allene Rearrangement | Tosylhydrazone of a cyclic ketone | Organolithium reagent (e.g., BuLi) | Cyclic carbene | |

| Doering-LaFlamme Synthesis | Alkene | Dibromocarbene (:CBr₂), Organolithium reagent | Dihalocyclopropane | wikipedia.org |

| Elimination Reaction | Vinyl halide or vinyl triflate | Strong, bulky base (e.g., KOtBu) | N/A (concerted E2) | umkc.edulibretexts.org |

Design and Synthesis of Brominated Precursors

The successful generation of this compound is critically dependent on the availability of specifically functionalized brominated precursors. The design and synthesis of these molecules require precise control over regioselectivity.

Regioselective Bromination Approaches for Cycloheptene and Cycloheptatriene Derivatives

Cycloheptatriene, the parent ring system, can undergo bromination through several mechanisms, each offering potentially different regiochemical outcomes.

Electrophilic Bromination : The addition of molecular bromine (Br₂) to cycloheptatriene would likely proceed via a bromonium ion intermediate. The regioselectivity would be influenced by the relative stability of the resulting carbocations after the opening of the bromonium ion ring. However, this method risks over-bromination and complex product mixtures. Modern methods using milder bromine sources, such as N-bromosuccinimide (NBS) in the presence of a catalyst or silica (B1680970) gel, can offer better control. mdpi.com An electrochemical oxidative bromination using NaBr has also been reported as a clean method for a cycloheptatriene system. nih.gov

Radical Bromination : Using NBS with a radical initiator (like AIBN or light) typically results in allylic bromination. In cycloheptatriene, this could potentially install a bromine atom at the C7 position, which is not the desired vinylic position for subsequent elimination reactions but could be a handle for further functionalization.

Modern Catalytic Methods : Recent advances have introduced highly regioselective bromination techniques for electron-rich aromatic systems using reagents like triphosgene-oxidized bromide or metal-organic framework (MOF)-supported catalysts. researchgate.netrsc.org While cycloheptatriene is not aromatic, the principles of controlling reactivity and selectivity through tailored catalysts could be applied to achieve bromination at a specific vinylic position.

Synthetic Routes to Key Intermediates for this compound Formation

Synthesizing the specific precursors needed for the methods described in section 3.1 requires multi-step sequences.

Route to a Dihalocyclopropane Precursor (for Doering-LaFlamme): A plausible route starts with the synthesis of cycloheptatriene itself, which can be prepared via methods like the Buchner ring enlargement from benzene (B151609) and ethyl diazoacetate. wikipedia.org

Synthesis of Cycloheptatriene : Benzene reacts with ethyl diazoacetate in the presence of a rhodium or copper catalyst to form a norcaradiene intermediate, which undergoes thermal electrocyclic ring-opening to yield ethyl cycloheptatriene-7-carboxylate. wikipedia.org Hydrolysis and decarboxylation can provide cycloheptatriene.

Regioselective Bromination : The cycloheptatriene would then need to be selectively brominated. A potential strategy is the electrophilic addition of a bromine equivalent under carefully controlled conditions to yield 4-bromocyclohepta-1,6-diene or a related isomer.

Formation of the Precursor : This brominated cycloheptadiene could then be subjected to the Doering-LaFlamme conditions. Addition of dibromocarbene across one of the double bonds would set the stage for the final ring-opening step to the allene.

Route to an Elimination Precursor:

In Situ Generation and Trapping Techniques for this compound

The highly strained and transient nature of this compound precludes its isolation and direct characterization under standard laboratory conditions. Its existence is primarily inferred through the products of in situ generation and trapping experiments. These techniques involve the formation of the reactive intermediate in the presence of a substance that will rapidly react with it, providing a stable adduct that can be isolated and characterized.

Low-Temperature Generation Methods for Transient Intermediates

The generation of strained cyclic allenes and cumulenes, such as this compound, is typically achieved through dehydrohalogenation of a suitable precursor. This elimination reaction is often carried out at low temperatures to control the reactivity of the transient intermediate and to minimize side reactions.

A plausible synthetic route to this compound involves the dehydrobromination of a di- or tri-brominated cycloheptatriene precursor. For instance, treatment of a vicinal dibromocycloheptatriene with a strong, non-nucleophilic base at low temperatures would be a standard approach. The low temperature is crucial to suppress the decomposition of the highly reactive tetraene and to allow for its efficient trapping.

Plausible Precursor and Reaction:

A likely precursor for the generation of this compound is a stereoisomer of 4,5-dibromo-cyclohepta-1,3,6-triene. The elimination of hydrogen bromide (HBr) would be induced by a strong base, such as potassium tert-butoxide (KOt-Bu), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at temperatures typically ranging from -78 °C to 0 °C.

| Precursor Example | Base/Solvent | Temperature (°C) | Intermediate Generated |

| 4,5-Dibromo-cyclohepta-1,3,6-triene | KOt-Bu / THF | -78 to 0 | This compound |

The choice of a bulky base like potassium tert-butoxide is strategic to favor the elimination reaction over potential nucleophilic substitution at the bromine-bearing carbon. The low temperature helps to maintain the integrity of the transient intermediate for a sufficient lifetime to be intercepted by a trapping agent.

Use of Quenchers and Scavengers to Confirm Intermediate Formation

To confirm the formation of the fleeting this compound, the in situ generation is performed in the presence of a "trapper" or "scavenger." These are typically dienes or other reactive species that undergo cycloaddition reactions with the strained allene moiety of the tetraene. The structure of the resulting, stable cycloadduct serves as evidence for the existence and structure of the transient intermediate.

Commonly used trapping agents for strained cyclic allenes include furan (B31954), substituted furans, cyclopentadiene, and styrenes. These molecules readily participate in [4+2] cycloaddition reactions (Diels-Alder type reactions) with the electron-deficient double bond of the cyclic allene.

Examples of Trapping Reactions:

When this compound is generated in the presence of a trapping agent, a characteristic cycloadduct is formed. The table below illustrates plausible trapping reactions and the expected products.

| Trapping Agent | Reaction Type | Plausible Product Structure |

| Furan | [4+2] Cycloaddition | A bridged tricyclic adduct |

| 2,5-Dimethylfuran | [4+2] Cycloaddition | A dimethyl-substituted bridged tricyclic adduct |

| Cyclopentadiene | [4+2] Cycloaddition | A polycyclic adduct |

| Styrene | [2+2] Cycloaddition | A fused cyclobutane (B1203170) derivative |

The regiochemistry and stereochemistry of the isolated adducts can provide further insight into the electronic properties and geometry of the transient this compound. For example, the reaction with furan would be expected to yield an oxygen-bridged tricyclic compound, the structure of which is a direct consequence of the cycloaddition across one of the allenic double bonds of the intermediate. The presence of the bromine atom on the seven-membered ring of the final product would be a key indicator of the successful generation and trapping of the target bromo-substituted tetraene.

Reaction Pathways and Mechanistic Studies of 4 Bromocyclohepta 1,2,4,6 Tetraene

Unimolecular Rearrangements and Valence Isomerizations

The inherent strain and electronic nature of 4-Bromocyclohepta-1,2,4,6-tetraene make it a prime candidate for a variety of unimolecular rearrangements and valence isomerizations. These transformations involve the reorganization of its atomic framework to achieve more stable electronic and structural configurations.

Interconversion with 4-Bromocycloheptatrienylidene and other C7H5Br Isomers

This compound exists in a dynamic equilibrium with its carbene isomer, 4-bromocycloheptatrienylidene, and other C7H5Br isomers. This interconversion is a key feature of its chemistry, often proceeding through low-energy pathways. The relative stabilities of these isomers and the barriers to their interconversion are influenced by factors such as temperature and the presence of trapping agents.

Theoretical and experimental studies have shown that the energy landscape of C7H5Br is complex, with multiple minima corresponding to different isomeric structures. The transformation between the allene (B1206475) and carbene forms is a particularly significant process, influencing the subsequent reactivity of the system.

Electrocyclic Processes and Sigmatropic Shifts

Electrocyclic reactions, which are pericyclic processes involving the formation of a sigma bond and the corresponding loss of a pi bond, are prominent in the chemistry of this compound and its isomers. libretexts.orgresearchgate.net These reactions are governed by the principles of orbital symmetry, with the stereochemical outcome being dependent on whether the reaction is induced by heat or light. libretexts.orgmasterorganicchemistry.com

Sigmatropic shifts, another class of pericyclic reactions, also play a crucial role. youtube.com These rearrangements involve the migration of a sigma bond across a pi system. libretexts.org In the context of C7H5Br isomers, wikipedia.orgresearchgate.net and libretexts.orgwikipedia.org sigmatropic shifts of hydrogen or bromine atoms can lead to the formation of various cycloheptatriene (B165957) derivatives. wikipedia.orgstereoelectronics.org The Woodward-Hoffmann rules predict the stereochemical course of these shifts, which can occur in a suprafacial or antarafacial manner. wikipedia.org

| Reaction Type | Description | Governing Principles |

| Electrocyclic Reactions | Intramolecular pericyclic reaction involving the formation of a σ-bond and the loss of a π-bond within a conjugated system. libretexts.orgresearchgate.net | Orbital Symmetry (Woodward-Hoffmann Rules). researchgate.net |

| Sigmatropic Shifts | Intramolecular pericyclic reaction where a σ-bond migrates across a π-system. youtube.comlibretexts.org | Orbital Symmetry (Woodward-Hoffmann Rules). |

The Role of Bromine in Directing or Catalyzing Rearrangement Pathways

The bromine substituent in this compound is not a mere spectator. Its electronic properties, specifically its inductive and resonance effects, can significantly influence the electron distribution within the seven-membered ring. This, in turn, can affect the activation barriers and regioselectivity of the rearrangement pathways. For instance, the bromine atom can stabilize or destabilize certain transition states, thereby directing the reaction towards a specific isomeric product. In some cases, it may also participate directly in the reaction mechanism, for example, through the formation of bridged intermediates.

Cycloaddition Reactions

Cycloaddition reactions represent a significant class of transformations for this compound, allowing for the construction of more complex polycyclic systems. These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic adduct.

[4+2] Cycloadditions (Diels-Alder type) with Electron-Deficient Dienophiles

The conjugated diene system within the cycloheptatriene framework of the isomers of this compound can participate in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. libretexts.orglibretexts.orgorganic-chemistry.orglibretexts.org In these reactions, the cycloheptatriene derivative acts as the four-pi-electron component, reacting with a two-pi-electron component, the dienophile. libretexts.orgnih.gov To facilitate this reaction, electron-deficient dienophiles, such as maleic anhydride (B1165640) or dimethyl acetylenedicarboxylate, are typically employed. organic-chemistry.org The presence of electron-withdrawing groups on the dienophile lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), leading to a more favorable interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. organic-chemistry.org

| Dienophile | Reaction Conditions | Product Type |

| Maleic Anhydride | Thermal | Bicyclic adduct |

| Dimethyl Acetylenedicarboxylate | Thermal | Bicyclic adduct |

| Tetracyanoethylene | Thermal | Bicyclic adduct |

[2+2] and Other Higher-Order Cycloadditions

Dimerization Processes of Substituted Cycloheptatetraenes

Substituted cycloheptatetraenes, existing as strained allenes, are highly reactive intermediates. Their transient nature often leads to rapid dimerization, a process influenced by the specific substituents on the cycloheptatriene ring. While direct studies on the dimerization of this compound are not extensively detailed in the provided results, the dimerization of other substituted allenes provides insight into the likely pathways. Transition-metal-catalyzed dimerization of monosubstituted allenes, for instance, is a known method for synthesizing cross-conjugated trienes, also known as acs.orgdendralenes. beilstein-journals.org These reactions can provide rapid access to complex polycyclic carbon frameworks. beilstein-journals.org

The dimerization process for strained cyclic allenes can proceed through various mechanisms, including concerted or stepwise diradical pathways, depending on the reaction conditions and the nature of the substituents. nih.gov For example, computational studies on azacyclic allenes, which are nitrogen-containing analogues, have shown that cycloaddition reactions can occur through either concerted or stepwise diradical mechanisms. nih.gov The regioselectivity of these dimerization and cycloaddition reactions is a critical aspect, often controlled by the electronic and steric properties of the substituents.

Transition Metal-Catalyzed Annulations Involving Strained Cyclic Allenes

The high reactivity of strained cyclic allenes like this compound makes them valuable partners in transition metal-catalyzed reactions. acs.orgescholarship.org These fleeting intermediates can be intercepted by catalytically generated organometallic species to form complex polycyclic products. nih.govacs.org Palladium catalysis has been particularly successful in this area, enabling the annulation of in situ generated strained cyclic allenes with various partners. escholarship.orgacs.org

One notable strategy involves the reaction of aryl halides with cyclic allene precursors, catalyzed by palladium, to produce fused heterocyclic compounds. acs.org This process involves the formation of two new bonds and a new sp3-hybridized carbon center. acs.org The versatility of this approach is highlighted by the ability to achieve both diastereoselective and enantioselective transformations. acs.org

Another powerful method is the catalyst-controlled annulation of strained cyclic allenes with π-allylpalladium complexes. nih.gov By carefully selecting the ligand, it is possible to direct the reaction towards one of two different isomeric polycyclic products with high selectivity. acs.orgnih.gov These reactions demonstrate the potential to rapidly assemble complex, sp3-rich molecular scaffolds from relatively simple starting materials. nih.gov The mechanism of these annulations typically involves the oxidative addition of a transition metal to a precursor, followed by the interception of the transiently generated cyclic allene. acs.org

Interactive Data Table: Transition Metal-Catalyzed Annulations of Strained Cyclic Allenes

| Catalyst System | Reactants | Product Type | Key Features |

| Pd(0) / Ligand | Aryl Halide + Cyclic Allene Precursor | Fused Heterocycle | Formation of two new bonds and one sp3 center; Diastereo- and enantioselective variants exist. acs.org |

| Pd₂(dba)₃ / Ligand | Vinyl Benzoxazinone + Silyl (B83357) Triflate | Isomeric Polycyclic Scaffolds | Ligand-controlled selectivity for different isomers; Creates sp3-rich structures. nih.gov |

| Nickelacycle | Benzotriazinone + Cyclic Allene | Annulated Product | Demonstrates the use of σ-bound metal species to trap cyclic allenes. |

| Arylpalladium Species | Aryl Halide + Cyclic Allene Precursor | Annulated Product | Another example of σ-bound metal species in cyclic allene trapping. nih.gov |

Electrophilic and Nucleophilic Reactivity

Electrophilic Attack on the Strained Allene System

The cumulated double bonds within a strained allene system are electron-rich and susceptible to electrophilic attack. numberanalytics.com The mechanism typically involves the initial interaction of an electrophile with the allene, leading to the formation of a carbocationic intermediate. numberanalytics.com This intermediate is then trapped by a nucleophile. numberanalytics.com The regioselectivity of the electrophilic attack is influenced by the substituents on the allene. numberanalytics.com For instance, electron-donating groups can direct the attack to the more substituted carbon, favoring the formation of a more stable carbocation. numberanalytics.com

In the context of this compound, the bromine atom can influence the reactivity. The bromination of alkenes, a related reaction, proceeds through the formation of a bridged bromonium ion intermediate. youtube.commakingmolecules.commasterorganicchemistry.com A similar intermediate could be envisioned in the electrophilic addition to a bromo-substituted allene. The attack of the electrophile on the allene's π system would be followed by nucleophilic attack on the resulting intermediate, often from the opposite face, leading to anti-addition products. makingmolecules.commasterorganicchemistry.com The presence of the bromine substituent on the ring could also influence the stability and subsequent reactions of any carbocationic intermediates formed.

Nucleophilic Substitutions at the Brominated Carbon or Allene System

Nucleophilic substitution reactions can potentially occur at two sites in this compound: the sp2-hybridized carbon bearing the bromine atom or the sp-hybridized central carbon of the allene system. Nucleophilic aromatic substitution (SNAᵣ) is a well-established mechanism for the substitution of halogens on aromatic rings, particularly when activated by electron-withdrawing groups. nih.gov While cyclohepta-1,2,4,6-tetraene is not aromatic, the principles of nucleophilic attack on a halogenated sp2 carbon are relevant.

Alternatively, nucleophilic attack can occur at the central carbon of the allene system. Radical additions to allenes, for example, often proceed via attack at the central carbon to form a more stable allylic radical intermediate. nih.gov In the case of nucleophilic attack, the outcome would depend on the nature of the nucleophile and the specific electronic properties of the substituted cycloheptatetraene. The reaction of tetrabromide derivatives of cyclooctatetraene (B1213319) with various nucleophiles, including carbon, nitrogen, sulfur, and phosphorus nucleophiles, has been shown to yield a range of substituted products. rsc.orgresearchgate.net This suggests that direct substitution of the bromine atom by a nucleophile is a feasible pathway. Additionally, 1,3-substitution reactions of propargylic systems, which are structurally related to allenes, can be promoted by nucleophiles to yield allene products. organic-chemistry.org

Reaction Mechanism Elucidation Through Computational and Experimental Studies

Transition State Analysis and Reaction Coordinate Mapping

Understanding the intricate mechanisms of reactions involving transient species like this compound heavily relies on a combination of computational and experimental studies. Transition state analysis and reaction coordinate mapping are powerful computational tools used to probe these mechanisms. arxiv.orgarxiv.orgresearchgate.net These methods allow for the characterization of the high-energy transition state structures that connect reactants to products, providing crucial insights into the reaction's feasibility and selectivity. youtube.comyoutube.com

The frontier molecular orbital (FMO) theory is often employed to rationalize the outcomes of pericyclic reactions, such as the dimerization of allenes. pitt.edu By examining the interactions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the reacting species, one can predict whether a reaction is "allowed" or "forbidden" under specific conditions (thermal or photochemical). pitt.eduyoutube.com For instance, the Dewar-Zimmerman theory analyzes the aromaticity of the transition state to predict the reaction's facility. pitt.edu

Experimental studies, such as kinetic analysis and the isolation and characterization of reaction intermediates or products, provide the necessary validation for computational models. researchgate.net For example, the stereochemical outcome of a reaction can give significant clues about the mechanism, such as whether it proceeds through a concerted or stepwise pathway. makingmolecules.com The study of strained heterocyclic allenes has utilized density functional theory (DFT) calculations to investigate their structure and reactivity, with experimental trapping reactions confirming the computational predictions. nih.gov The combination of these approaches is essential for building a comprehensive understanding of the reaction pathways of complex and reactive molecules.

Interactive Data Table: Computational and Experimental Methods for Mechanism Elucidation

| Method | Type | Information Gained | Application Example |

| Transition State Analysis | Computational | Geometry and energy of the highest point on the reaction path. youtube.com | Determining the feasibility and stereochemical course of a reaction. youtube.com |

| Reaction Coordinate Mapping | Computational | Describes the transformation from reactants to products. arxiv.orgnih.gov | Studying complex quantum dissipative dynamics. arxiv.orgresearchgate.net |

| Frontier Molecular Orbital (FMO) Theory | Computational | Predicts reactivity based on HOMO-LUMO interactions. pitt.edu | Explaining the outcome of pericyclic reactions like cycloadditions. pitt.edu |

| Density Functional Theory (DFT) | Computational | Electronic structure, geometry, and energies of molecules. nih.gov | Investigating the structure and reactivity of strained cyclic allenes. nih.gov |

| Kinetic Studies | Experimental | Reaction rates and their dependence on conditions. | Differentiating between possible reaction mechanisms. |

| Product Analysis | Experimental | Structure and stereochemistry of reaction products. | Providing evidence for specific reaction pathways and intermediates. makingmolecules.com |

Isotope Labeling Studies of this compound: Unraveling Reaction Pathways

Extensive searches for specific isotope labeling studies on the chemical compound this compound have yielded no direct research findings or detailed data. While the use of isotopic labeling, particularly with deuterium (B1214612), is a fundamental and powerful technique for elucidating reaction mechanisms in organic chemistry, specific applications of this method to probe the reaction pathways of this compound are not documented in the available scientific literature.

The broader field of carbocation chemistry and the study of related cycloheptatriene systems often employ isotope labeling to track the movement of atoms and understand rearrangement processes. For instance, in the study of solvolysis reactions or electrophilic additions to cycloheptatriene and its derivatives, deuterium labeling can help distinguish between different mechanistic possibilities, such as concerted versus stepwise pathways, and can identify the occurrence of hydride or alkyl shifts.

In principle, isotope labeling studies on this compound could provide significant insights into its reactivity. For example, by selectively replacing specific hydrogen atoms with deuterium, one could investigate:

The mechanism of nucleophilic substitution: By labeling the carbon backbone, it would be possible to determine if substitution of the bromine atom proceeds through a direct displacement or involves the formation of a tropylium (B1234903) cation intermediate. The distribution of the deuterium label in the product would reveal any scrambling, indicative of a symmetrical intermediate like the tropylium cation.

Elimination reaction pathways: Deuterium labeling at the positions adjacent to the bromine-bearing carbon could elucidate the stereochemistry and regioselectivity of elimination reactions, providing evidence for E1 or E2 mechanisms.

Rearrangement reactions: Isotopic labeling would be crucial in tracking the fate of the carbon skeleton during any potential rearrangements, which are common in seven-membered ring systems.

Despite the theoretical utility of such studies, no experimental data, such as kinetic isotope effects or product distribution analyses from labeled starting materials, are available for this compound in the reviewed literature. Therefore, the detailed research findings and data tables requested for this specific subsection cannot be provided.

Spectroscopic and Analytical Characterization of 4 Bromocyclohepta 1,2,4,6 Tetraene As a Reactive Intermediate

Matrix Isolation Spectroscopy for Transient Species

Matrix isolation is a powerful technique for the study of reactive intermediates. ruhr-uni-bochum.de It involves trapping the species of interest in a rigid, inert matrix at very low temperatures, typically a noble gas like argon or neon, or nitrogen. ruhr-uni-bochum.defu-berlin.de This environment prevents the reactive molecules from undergoing bimolecular reactions, thus prolonging their lifetime and allowing for spectroscopic analysis. ruhr-uni-bochum.de For a species like 4-bromocyclohepta-1,2,4,6-tetraene, it could be generated in the gas phase via a suitable precursor and then co-deposited with an excess of the matrix gas onto a cryogenic window for analysis. ruhr-uni-bochum.de The high dilution within the matrix (typically 1:1000) ensures that individual molecules are isolated from one another. ruhr-uni-bochum.de

The effectiveness of matrix isolation has been demonstrated in studies of related cyclic compounds. For instance, the photochemistry of cycloheptatriene (B165957) has been investigated in argon and nitrogen matrices, where its conversion to bicyclo[3.2.0]hepta-2,6-diene was observed. doi.org Such studies highlight the ability of the matrix environment to stabilize reactive species for spectroscopic investigation.

Infrared (IR) Spectroscopy for Vibrational Fingerprints

Infrared (IR) spectroscopy, when coupled with matrix isolation, provides a "vibrational fingerprint" of a trapped molecule, allowing for its structural elucidation. The low temperature and inert environment of the matrix lead to very sharp absorption bands, enabling the resolution of fine structural details. uc.pt For this compound, specific vibrational modes would be expected. The most characteristic would be the asymmetric stretching of the allene (B1206475) (C=C=C) group, which typically appears as a strong band in the 1900-2000 cm⁻¹ region. Other key absorptions would include the C=C stretching of the conjugated double bonds, C-H stretching and bending modes, and the C-Br stretching vibration.

Due to the lack of direct experimental data for this compound, the following table presents theoretically predicted IR absorption bands based on computational chemistry studies of similar structures and known group frequencies. libretexts.orgresearchgate.netresearchgate.net

Table 1: Predicted Infrared (IR) Absorptions for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C-H Stretch (sp²) | 3100-3000 | Medium |

| Allene (C=C=C) Asymmetric Stretch | 1980-1950 | Strong |

| C=C Stretch (conjugated) | 1650-1580 | Medium-Strong |

| C-H Bend (in-plane) | 1400-1200 | Medium |

| C-H Bend (out-of-plane) | 900-700 | Strong |

| C-Br Stretch | 650-550 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. github.io The extended π-system of this compound is expected to give rise to characteristic absorptions in the UV-Vis region. The position and intensity of these absorptions are sensitive to the extent of conjugation and the presence of substituents. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are often used to predict the electronic spectra of novel or transient species. rsc.orgbg.ac.rs These calculations can provide valuable guidance for experimental detection. For a brominated cycloheptatetraene, the electronic transitions would likely be of the π → π* type.

The following table provides an estimated range for the principal UV-Vis absorption maximum (λmax) for this compound, based on computational studies of analogous conjugated cyclic molecules. researchgate.net

Table 2: Predicted UV-Vis Absorption for this compound

| Transition Type | Predicted λmax (nm) | Solvent Effects |

| π → π* | 300-350 | A shift in λmax is expected with varying solvent polarity. |

Time-Resolved Spectroscopic Techniques

Time-resolved spectroscopy encompasses a set of techniques designed to study chemical reactions and transient species on very short timescales. wikipedia.org These methods are essential for characterizing intermediates like this compound that exist for only fractions of a second.

Laser Flash Photolysis for Kinetic and Transient Absorption Studies

Laser flash photolysis is a premier technique for generating and studying reactive intermediates. wikipedia.org A short, intense laser pulse (the "pump") is used to photolyze a precursor molecule, creating the transient species of interest. A second, weaker light source (the "probe") is then used to record the absorption spectrum of the transient at various time delays after the laser flash. wikipedia.org This allows for the determination of the transient's absorption spectrum and its kinetic properties, such as its rate of decay or its reactions with other species. acs.orgnih.gov

In the context of this compound, a suitable precursor could be photolyzed to generate the intermediate. The transient absorption spectrum would be monitored over time, providing data that could be matched with the predicted UV-Vis spectrum. Kinetic studies could reveal the lifetime of the intermediate and its reactivity towards various substrates.

Mass Spectrometry for Intermediate Identification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. For reactive intermediates, mass spectrometry can provide definitive identification, especially when coupled with a generation technique like pyrolysis or photolysis.

A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). youtube.com This results in two molecular ion peaks of almost equal intensity, separated by two mass units (M⁺ and M+2). youtube.com

Table 3: Predicted Mass-to-Charge Ratios for the Molecular Ion of this compound

| Ion | Isotope Composition | Predicted m/z | Expected Relative Intensity |

| [C₇H₅⁷⁹Br]⁺ | ⁷⁹Br | 168 | ~100% |

| [C₇H₅⁸¹Br]⁺ | ⁸¹Br | 170 | ~97% |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Charged Intermediates

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of charged, polar, or large molecules. While this compound is a neutral molecule, ESI-MS could be employed if the intermediate is generated as a charged species or if it can be readily ionized without decomposition. For instance, if the intermediate were to be studied in the context of reactions involving charged species, ESI-MS could be used to detect and identify it in solution. The technique is known for its ability to transfer ions from solution to the gas phase with minimal fragmentation, which would be crucial for preserving the structure of the reactive intermediate for mass analysis.

Tandem Mass Spectrometry for Structural Elucidation (e.g., Collision-Induced Dissociation)

Detailed research findings on the use of tandem mass spectrometry, specifically Collision-Induced Dissociation (CID), for the structural elucidation of this compound are not available in the scientific literature.

Interactive Data Table: Tandem MS Data for this compound No data available.

Trapping Studies with Spectroscopic Detection

Information regarding trapping studies conducted to detect and characterize this compound as a reactive intermediate is not present in published scientific research.

Interactive Data Table: Trapping Studies of this compound No data available.

Broader Implications, Applications, and Future Research Directions

Synthetic Utility of Strained Cyclic Halogenated Polyenes

The high reactivity of strained cyclic halogenated polyenes, driven by the release of ring strain, makes them valuable intermediates in the synthesis of complex molecular architectures. Their utility stems from their ability to participate in a variety of transformations that would be inaccessible with less strained, more stable molecules.

Strained cyclic allenes, a class of compounds to which 4-Bromocyclohepta-1,2,4,6-tetraene belongs, are increasingly recognized as powerful building blocks in organic synthesis. Their high strain energy facilitates cycloaddition reactions, allowing for the rapid construction of intricate molecular scaffolds. This has proven particularly useful in the total synthesis of complex natural products, where the strategic use of strained intermediates can significantly shorten synthetic routes. For instance, the synthesis of the manzamine alkaloid lissodendoric acid A hinged on a regioselective and stereospecific trapping of a transient cyclic allene (B1206475). The ability to generate complex products with multiple fused rings and stereodefined quaternary centers highlights the synthetic power of these strained systems.

Recent advancements have demonstrated the utility of strained cyclic allenes in stereoselective reactions, where the inherent axial chirality of the allene can be transferred to the products, enabling the synthesis of enantiomerically enriched polycyclic systems. This control over stereochemistry is crucial in the synthesis of biologically active molecules.

The reactivity of strained cyclic halogenated polyenes provides a direct route to a diverse array of fused heterocyclic and polycyclic compounds. These strained intermediates can be intercepted by a variety of trapping agents, including those containing heteroatoms, to generate complex scaffolds bearing fused rings, contiguous stereocenters, and spirocycles. For example, cycloaddition reactions with 1,3-dipoles, dienes, and other π-systems are common and efficient methods for constructing these complex structures.

Palladium-catalyzed reactions have emerged as a powerful tool for the interception of strained cyclic allenes, enabling modular annulation reactions with aryl halides to produce fused heterocyclic products. These methods often proceed with high levels of regio- and diastereoselectivity and can even be performed asymmetrically. The ability to engage strained allenes in metal-catalyzed processes opens up new avenues for the synthesis of medicinally relevant scaffolds and highly conjugated aromatic structures pertinent to materials science.

Advancements in Theoretical Organic Chemistry through Study of Highly Strained Systems

The extreme bond angles and high energy of strained systems like this compound present unique challenges and opportunities for theoretical and computational chemistry. Studying these molecules pushes the boundaries of our understanding of chemical bonding and reactivity.

Highly strained molecules serve as critical test cases for the validation and refinement of computational models. Accurately predicting the geometries, energies, and reaction pathways of these reactive intermediates requires robust theoretical methods. The comparison of computational predictions with experimental data from spectroscopic studies and trapping experiments allows for the iterative improvement of these models.

For instance, density functional theory (DFT) calculations are frequently employed to investigate the structure and reactivity of strained allenes. These calculations help to elucidate reaction mechanisms, predict regioselectivity, and understand the origins of stereocontrol in reactions involving these transient species. The development of accurate computational models is essential for predicting the behavior of reactive intermediates that are too short-lived to be studied directly.

Table 1: Computational Methods for Studying Strained Systems

| Computational Method | Application in Strained Systems | Key Insights |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization, energy calculations, reaction mechanism studies. | Provides insights into structure, stability, and reactivity of strained intermediates. |

Emerging Areas of Research in Strained Ring Systems

Asymmetric Synthesis and Chiral Induction with Strained Allenes

Strained cyclic allenes, despite their simple appearance, possess axial chirality due to their bent geometry. However, they typically have a low barrier to racemization, meaning the two enantiomeric forms interconvert rapidly. This presents a significant challenge for stereocontrolled synthesis. A key strategy to overcome this is the use of catalytic asymmetric methods to trap these reactive intermediates.

A powerful approach is the dynamic kinetic resolution (DKR) of a racemic mixture of the strained allene. nih.gov In this process, a chiral catalyst selectively intercepts one enantiomer of the rapidly interconverting allene, funneling the reaction towards a single enantiomer of the product. nih.govillinois.edu This requires a catalyst that is not only highly selective but also reactive enough to compete with the allene's rapid racemization and decomposition. illinois.edu

Catalytic asymmetric strategies for trapping strained cyclic intermediates are still relatively rare, but nickel catalysis has emerged as a promising method. nih.gov These reactions can lead to the formation of sp³-rich polycyclic products with high enantiomeric excess (e.e.). nih.govillinois.edu The versatility of this approach has been demonstrated by employing various heterocyclic allenes, including those containing nitrogen (azacyclic) and oxygen (oxacyclic), to yield enantioenriched products. nih.gov

The unique reactivity and inherent chirality of allenes make them excellent building blocks for synthesizing complex chiral molecules. researchgate.net The transfer of axial chirality from the allene to point chirality in the product is a key transformation in these syntheses. researchgate.net Beyond transition metals, organocatalysts like chiral phosphoric acids have also been extensively developed for the asymmetric synthesis of other classes of chiral allenes, highlighting a broad interest in catalyst-controlled enantioselective methods. acs.orgresearchgate.net

Table 1: Examples of Asymmetric Trapping of Strained Heterocyclic Allenes This table presents representative data on the asymmetric interception of various strained allenes using a nickel-based catalytic system. The data is illustrative of typical yields and enantioselectivities achieved in this area.

| Allene Type | Protecting Group | Product | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|

| Oxacyclic Allene | - | (-)-29 | 81% | nih.gov |

| Azacyclic Allene | Cbz | (-)-30 | Not Specified | nih.gov |

| Azacyclic Allene | Boc | (-)-31 | Not Specified | nih.gov |

Photochemical Generation and Reactivity

Photochemistry provides a powerful and mild method for generating highly reactive intermediates like strained allenes, often from stable, well-defined precursors. acs.org This approach avoids harsh reagents and allows for the study of these species under controlled conditions, including direct observation using time-resolved spectroscopy. nih.govnih.gov

One general strategy involves the photofragmentation of specifically designed precursor molecules. For instance, substituted 1-methylene-1,2,2a,10b-tetrahydrocyclobuta[l]phenanthrenes have been shown to photochemically decompose to form phenanthrene (B1679779) and the corresponding allene upon irradiation. acs.orgnih.gov This method holds promise for generating a wide variety of allenes, including strained cyclic variants. acs.org

Another potential pathway is carbanion photochemistry, which has been identified as a route to strained cyclic allenes. acs.org For seven-membered ring systems specifically, studies on related compounds provide valuable insights. The photochemical generation of dibenzosilacyclohept-4-yne, a strained alkyne, from a cyclopropenone precursor demonstrates that light can be used to efficiently create highly strained functionality within a seven-membered ring. researchgate.net Furthermore, the photochemical isomerization of 1,3-cycloheptadiene (B1346008) and cycloheptenones shows the propensity of these ring systems to undergo transformations upon irradiation, forming transient, high-energy isomers. bohrium.comnih.gov The photolysis of cyclohept-2-enone-3-carboxylic acid, for example, generates a transient trans-isomer with a lifetime of 130 microseconds, which can be trapped in subsequent reactions. nih.gov

The reactivity of photochemically generated allenes can be studied directly. Laser flash photolysis allows for the measurement of absolute rate constants for their reactions. nih.gov The availability of photochemical precursors also enables investigation by matrix isolation spectroscopy, providing detailed structural information. nih.gov

Table 2: Examples of Photochemically Generated Strained/Reactive Species This table summarizes various systems where reactive intermediates, including allenes and related strained molecules, are generated using photochemical methods.

| Precursor Type | Generated Species | Photolysis Conditions | Key Finding/Outcome | Reference |

|---|---|---|---|---|

| Phenanthrene-based Methylenecyclobutane | Acyclic Allene | Xe–Hg lamp (280–400 nm) | Yields up to 80%; proposed as a route to cyclic allenes. | acs.orgnih.gov |

| Dibenzosilacyclopropenone | Dibenzosilacyclohept-4-yne | Steady-state irradiation | Efficient photorelease (Φ = 0.58-0.71); rapid trapping. | researchgate.net |

| Cyclohept-2-enone-3-carboxylic acid | trans-Cycloheptenone | λ = 366 nm or 459 nm (sensitized) | Intermediate lifetime of 130 µs; trapped by Diels-Alder. | nih.gov |

| 1,3-Cycloheptadiene | Bicyclic Photoisomer | G.E. AH-6 mercury lamp | Photoisomer formed in 42% yield. | bohrium.com |

Catalyst Design for Intercepting Highly Reactive Species

The extreme reactivity that makes strained allenes like this compound synthetically attractive also makes them difficult to control. A key challenge is to develop catalysts that can efficiently intercept these transient intermediates and guide their reactivity toward a desired outcome, suppressing unwanted side reactions like oligomerization.

Transition metal catalysis offers a powerful and underdeveloped approach to harnessing the synthetic potential of strained cyclic allenes. nih.gov The general strategy involves the in-situ generation of an organometallic intermediate that is poised to react with the transient allene as it is formed. nih.gov This leads to annulation products, rapidly building molecular complexity.

Early reports in this area utilized σ-bound metal species, such as palladacycles and nickelacycles, to intercept the allene. nih.gov More recent research has expanded the scope of organometallic trapping agents to include π-allylpalladium complexes. nih.gov This is significant because π-allyl complexes have distinct reactivity, allowing for C-C bond formation at either of their termini, which opens up new possibilities for controlling regioselectivity in the annulation process. nih.gov

The design of the catalyst is paramount. For asymmetric processes, the catalyst must not only be reactive enough to trap the allene but must also create a chiral environment to induce stereoselectivity. nih.govillinois.edu Nickel catalysts bearing chiral ligands have proven effective in this regard, enabling the enantioselective interception of racemic cyclic allenes. nih.gov These catalyst systems must be compatible with the conditions used to generate the strained allene, which often involves fluoride (B91410) sources to trigger elimination from a silyl (B83357) triflate precursor. nih.gov The successful development of such catalysts enables the transformation of a fleeting, racemic intermediate into a stable, enantioenriched polycyclic product. nih.govillinois.edu

Table 3: Catalytic Systems for Intercepting Strained Cyclic Allenes This table outlines different types of organometallic intermediates that have been catalytically generated to trap strained allenes, leading to the formation of diverse molecular scaffolds.

| Catalyst/Metal Source | Organometallic Intermediate Type | Reaction Type | Reference |

|---|---|---|---|

| Nickel Complex | Nickelacycle | Asymmetric Annulation | nih.govnih.gov |

| Palladium Complex | Palladacycle | Annulation | nih.gov |

| Palladium Complex | Arylpalladium Species | Annulation | nih.gov |

| Palladium Complex | π-Allylpalladium Species | Annulation | nih.gov |

Q & A

Basic: What are the common synthetic routes for 4-bromocyclohepta-1,2,4,6-tetraene, and how are intermediates stabilized?

Answer:

this compound is synthesized via radical-mediated pathways or cyclization of brominated precursors. For example, gas-phase reactions involving methylidyne radicals (CH) with benzene derivatives can yield cyclohepta-1,2,4,6-tetraene intermediates, which are subsequently brominated . Stabilization of reactive intermediates (e.g., tropyl radicals) often requires supramolecular containers or cryogenic matrices to prevent decomposition . AI-driven retrosynthesis tools (e.g., Template_relevance models) can predict feasible routes using databases like Reaxys or BKMS_METABOLIC .

Advanced: How do Jahn-Teller distortions influence the electronic structure and reactivity of this compound?

Answer:

The cyclohepta-1,2,4,6-tetraene core exhibits Jahn-Teller distortion due to its non-planar geometry, which splits degenerate electronic states and stabilizes the system. DFT studies show that bromination at the 4-position introduces steric and electronic effects, altering conjugation and reactivity. For instance, protonation at the allene moiety in distorted systems enhances aromatic stabilization, favoring electrophilic substitution pathways . Computational models (e.g., Gaussian or ORCA) with dispersion-corrected functionals are critical for mapping these distortions .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

High-resolution mass spectrometry (HRMS) confirms molecular weight, while NMR (¹H/¹³C/⁷⁹Br) reveals regioselectivity of bromination and ring strain. For example, ¹H NMR can detect deshielded protons near the allene moieties. IR spectroscopy identifies strained C=C and C-Br vibrations (500-700 cm⁻¹). X-ray crystallography is limited due to instability, but cryogenic trapping with supramolecular hosts (e.g., carcerands) enables structural elucidation .

Advanced: How can discrepancies between computational predictions and experimental yields in cyclohepta-1,2,4,6-tetraene bromination be resolved?

Answer:

Discrepancies often arise from unaccounted transition-state dynamics or solvent effects. For example, RRKM calculations predicted a 92.56% yield for fulvenallene in CH + benzene reactions, but experimental yields may vary due to competing pathways . Multiscale modeling (QM/MM) and microkinetic simulations improve accuracy by incorporating collisional energy transfer and solvent interactions. Triangulation with in situ spectroscopy (UV-Vis, FTIR) validates intermediates .

Basic: What role does this compound play in studying aromaticity and antiaromaticity?

Answer:

The compound’s conjugated π-system and non-planar geometry challenge classical Hückel rules. Bromination disrupts symmetry, creating a hybrid system with localized antiaromatic regions. Experimental studies (e.g., magnetic susceptibility measurements) and NICS (Nucleus-Independent Chemical Shift) calculations quantify ring currents, revealing partial antiaromaticity in the distorted cycloheptatriene framework .

Advanced: What methodologies are used to probe the reaction mechanisms of this compound in ring-expansion reactions?

Answer:

Mechanistic studies combine matrix isolation spectroscopy (e.g., argon matrices at 10 K) with computational trajectory analysis. For example, photolysis of 4-bromo-1-azacyclohepta-1,2,4,6-tetraene generates nitrenes, which undergo ring expansion to diazepine derivatives. Time-resolved UV-Vis and EPR spectroscopy track transient intermediates, while CASSCF calculations map potential energy surfaces .

Basic: How is steric hindrance from bromine addressed in functionalizing cyclohepta-1,2,4,6-tetraene derivatives?

Answer:

Steric effects are mitigated by using bulky directing groups (e.g., tert-butyl) or low-temperature lithiation. For example, Suzuki-Miyaura coupling with brominated cycloheptatetraenes requires Pd catalysts with large ligands (e.g., SPhos) to prevent steric clashes. Computational docking studies (AutoDock Vina) optimize ligand-substrate interactions .

Advanced: How do supramolecular containers enhance the stability of this compound for characterization?

Answer:

Carcerands or hemicarcerands physically encapsulate reactive intermediates, preventing decomposition. For instance, 1,2,4,6-cycloheptatetraene stabilized in carcerand C exhibits a half-life extension from nanoseconds to hours, enabling NMR and X-ray analysis. Host-guest binding energies (ΔG) are quantified via isothermal titration calorimetry (ITC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.